

# 2,7-Dimethylantraquinone molecular structure and formula C<sub>16</sub>H<sub>12</sub>O<sub>2</sub>

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## Compound of Interest

Compound Name: 2,7-Dimethylantraquinone

CAS No.: 3286-01-9

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An In-Depth Technical Guide to **2,7-Dimethylantraquinone**: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of **2,7-Dimethylantraquinone** (C<sub>16</sub>H<sub>12</sub>O<sub>2</sub>), a key aromatic ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis protocols, and its emerging role in biochemical research.

## Introduction and Core Molecular Features

**2,7-Dimethylantraquinone** is a symmetrically substituted derivative of anthraquinone, a tricyclic aromatic dione that forms the structural core for a vast array of natural products and synthetic compounds.[1] The parent anthraquinone scaffold is renowned for its chemical stability and its presence in molecules with significant biological activity, including anticancer and anti-inflammatory agents.[2][3] The addition of methyl groups at the 2 and 7 positions imparts specific steric and electronic properties that influence its solubility, reactivity, and

interaction with biological targets. With the molecular formula  $C_{16}H_{12}O_2$ , this compound serves as a valuable intermediate in organic synthesis and a target for biological screening.[4][5]

## Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 2,7-dimethylantracene-9,10-dione.[1] The structure consists of a central quinone ring fused to two flanking benzene rings, with methyl groups positioned para to the points of fusion. This  $C_2$  symmetric arrangement simplifies its spectroscopic profile and influences its crystalline packing.

Table 1: Physicochemical Properties of 2,7-Dimethylantraquinone

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{12}O_2$	[1]
Molecular Weight	236.27 g/mol	[1][4]
CAS Number	3286-01-9	[1][4]
Appearance	Light yellow solid	
Melting Point	284 - 286 °C	
Purity	≥ 96% (typical commercial grade)	
XLogP3	4.3	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2 (the carbonyl oxygens)	[1]

## Spectroscopic Characterization: An Expert's Analysis

While this molecule is commercially available, fully assigned experimental spectra are not consistently published in major databases. Therefore, this section provides an expert analysis

of the expected spectroscopic features, which are critical for reaction monitoring and structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's  $C_2$  symmetry, the number of unique signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is reduced, providing a clear diagnostic fingerprint.

- $^1\text{H}$  NMR Spectroscopy (Predicted): The proton spectrum is expected to be relatively simple and highly informative.
  - $\delta \sim 2.5$  ppm (s, 6H): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups (C2-CH<sub>3</sub> and C7-CH<sub>3</sub>).
  - $\delta \sim 7.5$ -8.3 ppm (m, 6H): The aromatic region will contain signals for the six aromatic protons. Due to symmetry, there are only three unique proton environments:
    - H4 & H5: These protons are ortho to a carbonyl group and will be the most deshielded. They are expected to appear as a doublet.
    - H3 & H6: These protons are ortho to a methyl group. They are expected to appear as a doublet of doublets or a multiplet.
    - H1 & H8: These protons are adjacent to the ring fusion and meta to the methyl group. They are expected to appear as a singlet or a narrow doublet.
- $^{13}\text{C}$  NMR Spectroscopy (Predicted): The molecule's symmetry results in only nine expected signals in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - $\delta \sim 183$  ppm: A signal for the two equivalent carbonyl carbons (C9, C10). These are typically the most downfield signals.
  - $\delta \sim 125$ -145 ppm: Eight distinct signals for the aromatic carbons. This includes the two methyl-substituted carbons, the four protonated carbons, and the two quaternary carbons at the ring junctions.
  - $\delta \sim 22$  ppm: A signal for the two equivalent methyl group carbons.

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption of the carbonyl groups and the characteristic vibrations of the aromatic system.

- $\sim 1675\text{ cm}^{-1}$  (strong): This intense, sharp peak is characteristic of the C=O stretching vibration of the conjugated quinone system. Its position is a key indicator of the anthraquinone core.
- $\sim 1595\text{ cm}^{-1}$  and  $\sim 1460\text{ cm}^{-1}$  (medium): These absorptions arise from C=C stretching vibrations within the aromatic rings.
- $\sim 3050\text{ cm}^{-1}$  (weak-medium): Aromatic C-H stretching vibrations.
- $\sim 2920\text{ cm}^{-1}$  (weak-medium): Aliphatic C-H stretching from the methyl groups.
- Below  $900\text{ cm}^{-1}$ : C-H out-of-plane bending vibrations that can give information about the substitution pattern of the aromatic rings.

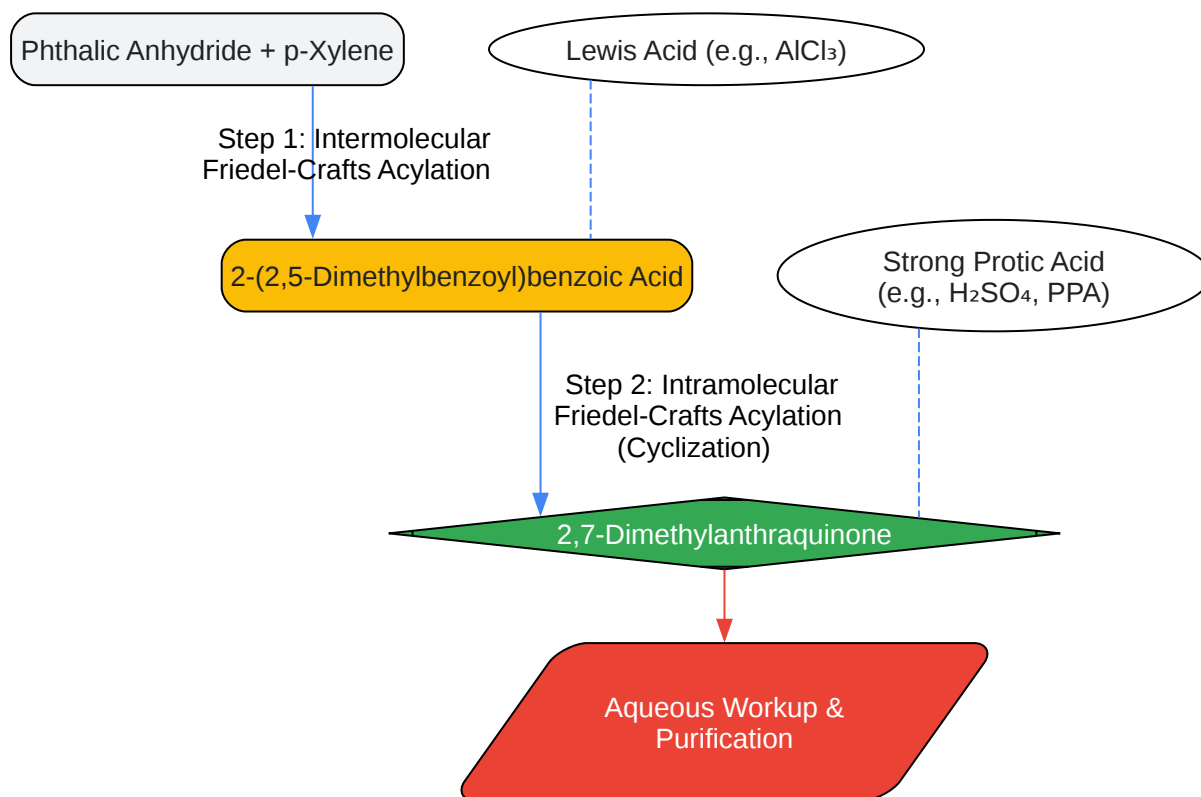
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides a clear molecular ion peak and characteristic fragmentation patterns useful for confirming the structure.

- $m/z\ 236\ (M^+)$ : The molecular ion peak, which is typically strong due to the stability of the aromatic system. This confirms the molecular weight.<sup>[1]</sup>
- $m/z\ 208$ : A significant fragment corresponding to the loss of a carbonyl group (CO, 28 Da).<sup>[1]</sup>
- $m/z\ 165$ : A prominent peak resulting from the loss of both carbonyl groups and a methyl radical, or a related rearrangement.<sup>[1]</sup>

## Synthesis of 2,7-Dimethylantraquinone

The most direct and industrially relevant synthesis is a two-step process involving a double Friedel-Crafts reaction sequence. The overall strategy is to first perform an intermolecular acylation, followed by an intramolecular acylation (cyclization).



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Caption: Synthesis workflow for **2,7-Dimethylantraquinone**.

## Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a robust laboratory-scale synthesis. It is a self-validating system where successful formation of the intermediate in Step 1 is crucial for the cyclization in Step 2.

### Step 1: Intermolecular Friedel-Crafts Acylation

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous aluminum chloride (AlCl<sub>3</sub>, 2.2 equivalents).

- **Solvent and Reagent Addition:** Add an excess of p-xylene, which serves as both the reactant and the solvent. Cool the mixture in an ice bath.
- **Acylation:** Slowly add phthalic anhydride (1.0 equivalent) portion-wise to the stirred suspension. **Causality:** The slow addition controls the initial exothermic reaction between  $\text{AlCl}_3$  and phthalic anhydride, which forms the reactive acylium ion electrophile.
- **Reaction:** After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. **Causality:** This step quenches the reaction and hydrolyzes the aluminum complexes, precipitating the organic product and moving the aluminum salts into the aqueous phase.
- **Isolation:** Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum. The product is 2-(2,5-dimethylbenzoyl)benzoic acid.

#### Step 2: Intramolecular Cyclization

- **Setup:** Place the dried intermediate from Step 1 into a round-bottom flask.
- **Cyclization:** Add concentrated sulfuric acid (or polyphosphoric acid, PPA) in sufficient quantity to create a stirrable slurry. Heat the mixture to 100-120 °C for 1-2 hours. **Causality:** The strong acid protonates the carboxylic acid, facilitating the intramolecular electrophilic attack on the adjacent aromatic ring to close the central ring of the anthraquinone system.
- **Workup:** Cool the mixture and carefully pour it onto a large volume of crushed ice. The product, **2,7-Dimethylantraquinone**, will precipitate.
- **Purification:** Filter the crude solid, wash with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution to remove any unreacted acidic intermediate. The product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield a light-yellow crystalline solid.

## Applications in Research and Drug Development

While many studies focus on the broader class of anthraquinones, specific research highlights the potential of the 2,7-disubstituted scaffold. Anthraquinones are recognized as privileged structures in medicinal chemistry, with applications ranging from anticancer agents to anti-inflammatory drugs.[2][6]

- **Anti-inflammatory and Anti-allergic Agents:** A key study synthesized a series of 2,7-disubstituted anthraquinones and evaluated their biological activity. Specifically, anthraquinone-2,7-dicarboxylic acid, a direct derivative of **2,7-dimethylantraquinone** via oxidation, was identified as a promising agent that significantly inhibited mast cell and neutrophil degranulation.[5] This suggests that the 2,7-substitution pattern is a viable template for developing novel anti-inflammatory and anti-allergic drugs.
- **Intermediates for Bioactive Molecules:** The methyl groups on **2,7-dimethylantraquinone** are reactive sites that can be functionalized. For example, they can be halogenated or oxidized to carboxylic acids or alcohols, providing handles for the synthesis of more complex molecules. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[7]
- **Regulators of Reactive Oxygen Species (ROS):** The quinone moiety is redox-active, and anthraquinones are known to interact with biological systems by modulating levels of reactive oxygen species (ROS).[3] This property is central to their use as anticancer agents and is an area of active investigation for new therapeutic applications.

## Safety and Handling

As a fine chemical, **2,7-Dimethylantraquinone** requires careful handling in a laboratory setting.

- **Hazards:** May cause an allergic skin reaction. It is also suspected of causing cancer and should be handled as a potential carcinogen. The fine powder can form combustible dust concentrations in the air.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid creating dust. Ensure all ignition sources are removed when handling

significant quantities.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

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